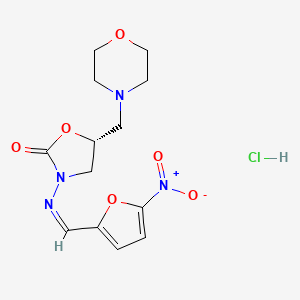

D-Furaltadone hydrochloride

Description

Historical Context of Nitrofuran Antimicrobials in Veterinary Science

The development of nitrofuran compounds as antimicrobials dates back to the 1940s. journals.co.zajournals.co.za These synthetic drugs were derived from furfural, an agricultural byproduct. journals.co.zajournals.co.za The addition of a nitro group to the furan (B31954) ring was found to be responsible for their antibacterial properties. journals.co.zajournals.co.za Nitrofurans, including furaltadone (B92408), were recognized for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some protozoa and fungi. journals.co.zamsdvetmanual.com

In veterinary medicine, nitrofurans were widely adopted for the treatment and prevention of various infectious diseases in livestock, poultry, and fish. journals.co.zafrontiersin.org They were often used as feed additives to promote growth and control diseases like coccidiosis in poultry and enteric infections in pigs. journals.co.zamdpi.com Furaltadone, in particular, was noted for its effectiveness against staphylococcal infections. journals.co.za A key advantage of nitrofurans was the slow development of bacterial resistance compared to other antimicrobials. journals.co.za However, concerns over the carcinogenic and mutagenic potential of nitrofuran residues in food-producing animals led to their ban in many countries, including the European Union in 1993 and the United States for most uses in 1992. nih.govthepoultrysite.comfao.org

Research Significance of Furaltadone Hydrochloride Residues and Metabolites

The research focus on furaltadone hydrochloride has largely shifted from its therapeutic applications to the detection and analysis of its residues in food products. This is due to the prohibition of its use in food-producing animals and the potential health risks associated with the consumption of contaminated food. tandfonline.comagriculturejournals.cz

When administered to animals, furaltadone is rapidly metabolized. usda.govresearchgate.net The parent drug has a very short half-life and is often undetectable in tissues shortly after administration. fao.orgresearchgate.net However, it forms stable, tissue-bound metabolites that can persist for extended periods. researchgate.neteuropa.eu The primary and marker metabolite of furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). tandfonline.comusda.govcaymanchem.com

The presence of AMOZ in animal-derived food products is considered evidence of illegal furaltadone use. tandfonline.com Consequently, a significant body of research has been dedicated to developing sensitive and reliable analytical methods for detecting AMOZ in various matrices such as meat, eggs, and honey. nih.govtandfonline.comlcms.cz These methods are crucial for regulatory monitoring and ensuring food safety. researchgate.net

Key Research Findings on Furaltadone and its Metabolite AMOZ:

Persistence: Studies have shown that AMOZ is significantly more persistent than the parent furaltadone compound in animal tissues and eggs. nih.govacs.org In some cases, AMOZ could be detected for several weeks after the withdrawal of the drug. nih.govcabidigitallibrary.org

Analytical Methods: Research has led to the development of various analytical techniques for AMOZ detection. Early methods often involved high-performance liquid chromatography (HPLC) with UV detection after derivatization of the metabolite. fao.orgresearchgate.net More advanced and sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are now commonly used for confirmation. nih.govfao.orgresearchgate.net Enzyme-linked immunosorbent assays (ELISAs) have also been developed as screening tools. tandfonline.comusda.goveuropa.eu

Matrix Effects: The complex nature of food matrices presents a challenge for accurate residue analysis. lcms.cz Research has focused on optimizing sample preparation techniques to effectively extract and clean up AMOZ from different food products before analysis. tandfonline.comusda.gov

Current Challenges and Future Research Trajectories

Despite the ban on furaltadone in many parts of the world, the illegal use of this and other nitrofurans remains a concern, necessitating continued vigilance and research.

Current Challenges:

Detection at Low Levels: Regulatory bodies have set very low tolerance limits for nitrofuran residues in food. frontiersin.orglcms.cz Developing analytical methods with sufficient sensitivity to detect these minute quantities remains a key challenge. lcms.cz The European Union has established a Reference Point for Action (RPA) for nitrofuran metabolites at 0.5 µg/kg. frontiersin.orgnih.gov

Complex Sample Matrices: The diverse and complex nature of food samples can interfere with the accuracy of analytical methods, requiring sophisticated and often time-consuming sample preparation procedures. lcms.cz

Method Harmonization: Ensuring consistency and comparability of results across different laboratories and regulatory agencies requires the harmonization of analytical methods and reference standards. fao.org

Future Research Trajectories:

Rapid and On-Site Detection: There is a growing demand for rapid, portable, and cost-effective screening methods that can be used for on-site testing at farms, processing plants, and border inspection points. tandfonline.com Research into biosensors and immunochromatographic assays is a promising area. frontiersin.orgtandfonline.com

Advanced Analytical Techniques: Further development and refinement of high-resolution mass spectrometry and other advanced analytical techniques will continue to improve the sensitivity and specificity of confirmatory analyses. nih.gov

Metabolism and Toxicological Studies: While the carcinogenicity of nitrofurans is established, further research into the specific mechanisms of toxicity of furaltadone and its metabolite AMOZ could provide a more comprehensive understanding of the associated health risks. researchgate.netanses.fr

Multi-residue Methods: Developing analytical methods capable of simultaneously detecting a wide range of banned veterinary drugs, including multiple nitrofuran metabolites, would enhance the efficiency of monitoring programs. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H17ClN4O6 |

|---|---|

Molecular Weight |

360.75 g/mol |

IUPAC Name |

(5R)-5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7-;/t11-;/m1./s1 |

InChI Key |

PPSVFZXMDMUIGB-RKDSWSBQSA-N |

Isomeric SMILES |

C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-].Cl |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Metabolism and Biotransformation Pathways of Furaltadone Hydrochloride

Formation and Identification of Primary Metabolites

The biotransformation of furaltadone (B92408) leads to several metabolic products, with a primary focus on the formation of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). nih.govnih.govtandfonline.comcapes.gov.brnih.gov

Focus on 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

AMOZ is a significant and stable metabolite of furaltadone, making it a crucial marker for detecting the use of the parent drug in animal-derived food products. medchemexpress.comrsc.orgtandfonline.com Studies have shown that furaltadone is rapidly metabolized, and the parent compound is often undetectable in tissues shortly after administration. tandfonline.comresearchgate.netsemanticscholar.org However, its metabolite, AMOZ, persists for extended periods. rsc.orgteagasc.ieresearchgate.net

The formation of AMOZ involves the cleavage of the nitrofuran ring from the parent furaltadone molecule. semanticscholar.org This metabolite retains the oxazolidinone and morpholinomethyl components of the original structure. nih.gov In pig hepatocytes, the major biotransformation pathway involves the N-oxidation of the tertiary nitrogen in the morpholino-ring, leaving the nitrofuran ring intact in the initial metabolite. nih.govtandfonline.comcapes.gov.br However, the ultimate formation of AMOZ as a persistent tissue-bound residue indicates further metabolic breakdown of the nitrofuran moiety. nih.govrsc.orgresearchgate.net

Mechanistic Studies of Metabolite Derivatization

For analytical purposes, particularly for detection by methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), AMOZ is often derivatized. nih.govrsc.orgresearchgate.net A common derivatization agent is 2-nitrobenzaldehyde (B1664092) (NBA). nih.govrsc.orgresearchgate.net This process involves an aldol-ammonia nucleophilic addition reaction where the keto-aldehyde group of NBA reacts with the primary amino group of AMOZ under acidic conditions. nih.gov This derivatization serves to create a more stable and readily detectable compound, often referred to as NPAMOZ, which is chromophoric and suitable for UV detection. nih.govrsc.orgresearchgate.net The derivatization step is crucial for isolating the released side-chains from the biological matrix and preventing their rebinding to proteins. researchgate.net Other derivatizing agents, such as 2-naphthaldehyde (B31174) (NTA) and 5-nitro-2-furaldehyde (B57684), have also been explored to improve detection sensitivity and efficiency. researchgate.net

Covalent Binding to Macromolecules and Tissue Persistence

A key characteristic of furaltadone metabolism is the covalent binding of its reactive metabolites to cellular macromolecules, particularly proteins. This binding is responsible for the persistence of residues in tissues long after the parent drug has been eliminated. nih.govnih.govtandfonline.comcapes.gov.brrsc.orgresearchgate.net

Analysis of Protein-Bound Residues in Biological Matrices

The formation of protein-bound residues is a significant outcome of furaltadone biotransformation. nih.govtandfonline.comcapes.gov.br These bound residues, which include the intact AMOZ side-chain, are not easily extractable with solvents. nih.govrsc.orgresearchgate.net To analyze these residues, a hydrolysis step, typically using mild acid, is required to cleave the covalent bonds and release the metabolite from the protein. nih.govrsc.orgresearchgate.netnih.gov Following release, the metabolite is then derivatized for quantification. nih.govrsc.orgresearchgate.net

Studies in various animal models, including pigs and poultry, have demonstrated the presence of these protein-bound AMOZ residues in edible tissues such as liver, kidney, and muscle. nih.govteagasc.iersc.orgresearchgate.netnih.gov The concentration of these bound residues can be significantly higher than that of the free, unbound parent drug. teagasc.ie

Dynamics of Residue Release from Tissue Compartments

The release of furaltadone residues from tissue compartments is a slow process, contributing to their long-term persistence. teagasc.ie Studies on the depletion of these residues have shown that while the parent furaltadone is rapidly eliminated, the tissue-bound AMOZ metabolite can be detected for several weeks after the cessation of treatment. researchgate.netteagasc.ienih.gov For instance, in pigs, the depletion half-lives of AMOZ were found to be between 5.5 and 15.5 days in various tissues. nih.gov In channel catfish, bound AMOZ residues were detectable for up to 56 days after oral dosing. datapdf.com The gizzard in poultry has been identified as a potential matrix for retaining higher concentrations of both the parent compound and its metabolites. researchgate.netacs.org

The persistence of these bound residues is a critical factor in food safety assessments, as the release of AMOZ from consumed tissues can occur in the stomach. teagasc.ie

In Vitro Biotransformation Models

In vitro models are invaluable tools for studying the metabolism of furaltadone without the complexities of whole-animal studies. These models allow for a more controlled investigation of metabolic pathways and the formation of metabolites.

Pig hepatocytes have been used as an effective in vitro model to study the biotransformation of furaltadone. nih.govtandfonline.comcapes.gov.br Studies using pig hepatocytes have shown that furaltadone is readily metabolized, leading to the formation of a major N-oxide metabolite and several minor ones. nih.govtandfonline.comcapes.gov.br These in vitro systems have also confirmed the formation of protein-bound metabolites. nih.govtandfonline.comcapes.gov.br The half-life of furaltadone in homogenates of caprine and bovine liver has been determined to be approximately 13 minutes in an in vitro setting. nih.gov

In addition to liver cells, other in vitro systems, such as incubation with Salmonella typhimurium bacteria, have been employed to investigate the metabolic pathways of furaltadone. nih.govtandfonline.comcapes.gov.br These bacterial models have shown a different metabolic profile compared to hepatocytes, highlighting the role of different enzyme systems in the biotransformation process. nih.govtandfonline.comcapes.gov.br Fungi, such as Aspergillus tamarii, have also been studied for their ability to degrade furaltadone. researchgate.net

Below is a table summarizing key findings from in vitro studies on furaltadone metabolism:

| In Vitro Model | Key Findings | Reference(s) |

| Pig Hepatocytes | - Major metabolite is the N-oxide of the morpholino-ring. - Formation of protein-bound metabolites. - No formation of an open-chain cyano-metabolite. | nih.govtandfonline.comcapes.gov.br |

| Salmonella typhimurium TA 100 | - Different metabolic profile compared to hepatocytes. - Formation of protein-bound metabolites. | nih.govtandfonline.comcapes.gov.br |

| Caprine and Bovine Liver Homogenates | - Half-life of furaltadone is approximately 13 minutes. | nih.gov |

| Aspergillus tamarii | - Demonstrated ability to degrade furaltadone. | researchgate.net |

Advanced Analytical Methodologies for Furaltadone Hydrochloride and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for the confirmatory analysis of furaltadone (B92408) and its metabolites. These techniques offer high selectivity and sensitivity, allowing for the detection of residues at very low concentrations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of furaltadone and its metabolite, AMOZ. Method development often involves derivatization of the metabolite to enhance its chromatographic properties and detectability. A common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (NBA), which reacts with AMOZ to form a stable derivative, NPAMOZ, suitable for UV or fluorescence detection. researchgate.netnih.gov

Key aspects of HPLC method optimization include the selection of the stationary phase, mobile phase composition, and detector settings. Reversed-phase columns, such as C18, are frequently employed for separation. nih.govnih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.govcabidigitallibrary.orgtandfonline.com Gradient elution is often used to achieve optimal separation of the analyte from matrix components. tandfonline.com

For detection, UV detectors are commonly set at a wavelength where the derivatized metabolite exhibits maximum absorbance, for instance, 365 nm. nih.govtandfonline.com Fluorescence detection can also be utilized after derivatization with a suitable fluorescent agent, offering enhanced sensitivity. nih.gov One study reported a method for the simultaneous determination of metabolites of four nitrofuran drugs, including furaltadone, in pork muscle using HPLC with fluorescence detection after derivatization with 2-hydroxy-1-naphthaldehyde (B42665). nih.gov This method achieved low limits of detection and good recoveries. nih.gov Another HPLC method with coulometric detection was established for the separation of furaltadone and other nitrofuran derivatives in milk, using a C18 column and a working potential of -600 mV. nih.gov

The table below summarizes key parameters from a representative HPLC method for furaltadone metabolite analysis.

Table 1: Example of HPLC Method Parameters for AMOZ Analysis

| Parameter | Condition |

|---|---|

| Analyte | Derivatized AMOZ (NPAMOZ) |

| Sample Matrix | Pork Muscle |

| Column | YMC-Pack Polymer C18 |

| Mobile Phase | Alkaline conditions |

| Detector | Fluorescence (λem = 463 nm) |

| Derivatizing Agent | 2-hydroxy-1-naphthaldehyde |

| Recovery | > 92.3% |

| RSD | < 8.5% |

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are the definitive techniques for the confirmatory analysis of furaltadone and its metabolite, AMOZ. researchgate.netnih.gov These methods provide unparalleled sensitivity and specificity, allowing for the unambiguous identification and quantification of residues at trace levels. researchgate.netresearchgate.net

Sample preparation for LC-MS/MS analysis typically involves acid hydrolysis to release the protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (NBA). cabidigitallibrary.orgresearchgate.netnih.gov The resulting derivative, NPAMOZ, is then extracted and cleaned up using solid-phase extraction (SPE) before injection into the LC-MS/MS system. tandfonline.comresearchgate.net

The chromatographic separation is generally achieved using a reversed-phase column (e.g., C18) with a gradient mobile phase, often consisting of ammonium acetate or formate (B1220265) buffer and an organic modifier like acetonitrile or methanol. cabidigitallibrary.orgnih.gov

For detection, electrospray ionization (ESI) in the positive ion mode is commonly used. tandfonline.comresearchgate.netnih.gov In tandem mass spectrometry, specific precursor-to-product ion transitions are monitored for both quantification and confirmation, ensuring high selectivity and minimizing the risk of false positives. researchgate.net The development of ultra-high-pressure liquid chromatography (UHPLC)-MS/MS methods has further improved the speed and efficiency of analysis. nih.gov

LC-MS/MS methods have been successfully validated for various matrices, including animal tissues, eggs, and milk, with excellent performance characteristics. researchgate.netnih.govacs.orgirispublishers.com For instance, a method for analyzing nitrofuran metabolites in animal muscle tissue achieved mean recoveries of 84.5-109.7% with limits of detection well below the regulatory requirements. nih.gov Another study on poultry eggs reported decision limits (CCα) and detection capabilities (CCβ) of 0.1 and 0.5 μg/kg for AMOZ, respectively. acs.orgnih.gov

The table below provides an overview of typical LC-MS/MS parameters for AMOZ analysis.

Table 2: Typical LC-MS/MS Parameters for the Analysis of AMOZ

| Parameter | Specification |

|---|---|

| Sample Preparation | Acid hydrolysis, derivatization with 2-nitrobenzaldehyde, liquid-liquid or solid-phase extraction |

| Chromatography | Reversed-phase (C18) with gradient elution |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Formate Buffer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Electrochemical Sensing Platforms for Enhanced Sensitivity

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the detection of furaltadone, providing advantages such as rapid analysis, portability, and high sensitivity. mdpi.comelectrochemsci.org These sensors typically rely on the electrochemical reduction of the nitro group present in the furaltadone molecule. mdpi.com

The performance of electrochemical sensors for furaltadone is significantly enhanced by modifying the electrode surface with various nanomaterials. These modifications increase the electrode's active surface area, improve electron transfer kinetics, and enhance the accumulation of the analyte at the electrode surface. electrochemsci.orgacs.org

Several types of modified electrodes have been developed for furaltadone detection:

Metal-Organic Frameworks (MOFs): A core-shell Co-MOF (Co-TCA@ZIF-67) with hierarchical porosity has been synthesized for the electrochemical detection of furaltadone. nih.gov This material exhibited enhanced physical adsorption and electrochemical reduction activity towards the drug. nih.gov

Metal Oxides and Composites: A sensor based on a strontium manganese oxide/functionalized hexagonal boron nitride (SrMnO3/f-BN) composite has been developed. mdpi.com This composite electrode demonstrated excellent sensing activity with a wide linear range and a low detection limit. mdpi.com Similarly, spinel-type zinc cobaltate nanosheets have been used to modify electrodes for the determination of related nitrofurans. rsc.org

Carbon-Based Nanomaterials: Carboxylic multi-walled carbon nanotubes (MWCNTs-COOH) have been used to modify glassy carbon electrodes (GCE). electrochemsci.org The MWCNTs-COOH/GCE showed a significantly enhanced current response compared to the bare GCE, leading to improved detection sensitivity for nitrofurans. electrochemsci.org

Metal Diselenides: Hierarchical 3D snowflake-like iron diselenide (FeSe2) has been fabricated on a screen-printed carbon electrode (SPCE). acs.orgfigshare.com The FeSe2/SPCE showed superior catalytic performance for furaltadone sensing. acs.orgfigshare.com

The table below highlights the performance of different modified electrodes for furaltadone detection.

Table 3: Performance of Various Modified Electrodes for Furaltadone Detection

| Electrode Modifier | Linear Range (μM) | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| SrMnO3/f-BN | 0.01–152.11 | 2.0 nM | mdpi.com |

| FeSe2 | 0.01–252.2 | 2.0 nM | acs.orgfigshare.com |

| Co-TCA@ZIF-67 | 0.05–5 | 12 nM | nih.gov |

| Eu2(WO4)3 | 0.1–125 | 7.4 nM | mdpi.com |

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed for the electrochemical analysis of furaltadone. mdpi.commdpi.com These methods involve applying a potential to the working electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

In a typical analysis, furaltadone exhibits a cathodic (reduction) peak corresponding to the reduction of its nitro group to a hydroxylamine (B1172632) group. mdpi.com The potential and current of this peak provide qualitative and quantitative information about the drug. For example, using a SrMnO3/f-BN modified electrode, a cathodic peak for furaltadone was observed at approximately -0.465 V. mdpi.com

DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV. mdpi.com Amperometric analysis, where a constant potential is applied and the current is measured over time, can also be used for furaltadone detection. researchgate.net

Adsorptive stripping voltammetry is another sensitive technique that has been used for the determination of furaltadone. researchgate.net This method involves a preconcentration step where the analyte is adsorbed onto the electrode surface before the voltammetric scan, leading to lower detection limits. researchgate.net One study reported a detection limit of 1x10⁻⁹ mol dm⁻³ for furaltadone using this technique. researchgate.net

Immunoassay-Based Detection Systems

Immunoassay-based methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid and cost-effective screening tool for the detection of furaltadone and its metabolite AMOZ in a large number of samples. tandfonline.comr-biopharm.com These methods are based on the specific binding between an antibody and the target analyte. tandfonline.com

Several ELISA kits are commercially available for the detection of AMOZ in various food matrices, including meat, poultry, fish, shrimp, eggs, and honey. r-biopharm.comfstestcorp.comrandox.comcreative-diagnostics.com These kits are typically in a competitive format, where the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. creative-diagnostics.commzfoodtest.com The signal generated is inversely proportional to the concentration of the analyte in the sample.

The development of these immunoassays involves the production of specific antibodies against furaltadone or its metabolite. tandfonline.com For instance, polyclonal and monoclonal antibodies have been generated for this purpose. tandfonline.comacs.org One study described the production of a novel polyclonal antibody against the parent furaltadone, which showed good specificity and sensitivity towards its metabolite AMOZ. tandfonline.com

The performance of ELISA methods is characterized by their detection limit and the range of quantification. For example, one ELISA developed for the direct determination of AMOZ in meat had a limit of detection of 0.4 ng/g. tandfonline.com Another commercially available kit for AMOZ has a detection limit of 0.3 ppb in tissue. creative-diagnostics.com A lateral flow immunoassay has also been developed for the rapid qualitative analysis of the furaltadone metabolite. mzfoodtest.com

The table below summarizes the characteristics of some immunoassay-based detection systems for AMOZ.

Table 4: Characteristics of Immunoassay-Based Detection Systems for AMOZ

| Assay Type | Target Analyte | Sample Matrix | Limit of Detection | Reference |

|---|---|---|---|---|

| Indirect Competitive ELISA | AMOZ | Meat | 0.4 ng/g | tandfonline.com |

| Competitive ELISA | Furaltadone (AMOZ) | Feed, fish, shrimp, meat, eggs, honey, milk, serum, urine | 0.3 ppb (tissue) | creative-diagnostics.com |

| Lateral Flow Assay | Furaltadone Metabolite | Meat, Seafood, Eggs | 0.1 μg/kg or 0.5 μg/kg | mzfoodtest.com |

| Bispecific Monoclonal Antibody-based ic-ELISA | AMOZ | Aquatic Products | 0.2 ng/mL | acs.org |

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Metabolites

Enzyme-linked immunosorbent assays (ELISAs) have been widely developed as a screening tool for the detection of furaltadone's metabolite, AMOZ. tandfonline.comtandfonline.com These assays are typically based on a competitive inhibition format. mybiosource.comcusabio.com In this setup, the microtiter plate is pre-coated with a furaltadone antigen. mybiosource.com When samples or standards containing AMOZ are added along with a specific antibody, a competitive reaction occurs between the free AMOZ and the coated antigen for the antibody binding sites. mybiosource.comcusabio.com A subsequent reaction with an enzyme-conjugated secondary antibody and a substrate solution produces a colorimetric signal that is inversely proportional to the amount of AMOZ present in the sample. mybiosource.comcusabio.com

These ELISA kits are designed for the quantitative determination of AMOZ in various tissues such as fish, shrimp, chicken, and pork. r-biopharm.comcusabio.com They offer a rapid and sensitive method for high-throughput screening of a large number of samples. nih.govnih.gov The development of these assays often involves producing polyclonal or monoclonal antibodies against AMOZ or its derivatives. nih.govnih.gov For instance, polyclonal rabbit antibodies have been utilized in competitive direct ELISA (cdELISA) methods, demonstrating high specificity with negligible cross-reactivity to structurally related compounds. nih.gov

The performance of these ELISA kits is characterized by their detection range and sensitivity. For example, some kits have a detection range of 0.03 ppb to 1 ppb, with a minimum detectable dose of less than 0.03 ppb. cusabio.com Another developed ELISA showed a limit of detection of 0.1 μg kg⁻¹ and an IC₅₀ value of 0.325 μg kg⁻¹. nih.gov

Interactive Data Table: Performance of a Furaltadone Metabolite (AMOZ) ELISA Kit

| Parameter | Value |

| Assay Type | Competitive Inhibition ELISA |

| Target Analyte | 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) |

| Sample Types | Tissue (fish, shrimp, chicken, duck, pork, beef) |

| Detection Range | 0.03 ppb - 1 ppb cusabio.com |

| Limit of Detection (LOD) | < 0.03 ppb cusabio.com |

| IC₅₀ (Polyclonal Antibody) | 0.16 ng/mL nih.gov |

| Recoveries in Fortified Samples | 80% - 120% nih.gov |

| Coefficient of Variation | < 15% nih.gov |

Monoclonal Antibody-Based Assays

Monoclonal antibodies (mAbs) offer high specificity and sensitivity in immunoassays for AMOZ. mdpi.comnih.gov The development of these assays often involves immunizing mice with a novel immunogen, which can be AMOZ derivatized with a molecule like 2-(3-formylphenoxy)acetic acid and coupled to a carrier protein such as bovine serum albumin. nih.gov The resulting mAbs are highly specific to the nitrophenyl derivative of AMOZ (NP-AMOZ). mdpi.comnih.gov

Indirect competitive ELISAs (ic-ELISA) and fluorescence-linked immunosorbent assays (FLISA) have been developed using these mAbs. mdpi.comnih.gov For instance, one study reported an ic-ELISA and a FLISA with IC₅₀ values for NP-AMOZ of 0.11 ng/mL and 0.09 ng/mL, respectively. mdpi.comnih.gov These assays demonstrated excellent recovery rates (81.1–105.3%) and low coefficients of variation (4.7–9.8%) in spiked samples. mdpi.com The results from these immunoassays have shown a high correlation with the standard LC-MS/MS confirmatory method. mdpi.comnih.gov

The specificity of the mAbs is a critical factor. Some mAbs show high specificity to NP-AMOZ with negligible cross-reactivity to other similar compounds, while others might show some cross-reactivity with the parent drug, furaltadone. nih.govacs.org The selection of hybridoma clones that produce antibodies with high specificity to the derivatized metabolite is a key step in developing a reliable assay. acs.org Bispecific monoclonal antibodies have also been developed, capable of recognizing both derivatized AMOZ and other unrelated analytes like malachite green, allowing for multi-analyte immunoassays. acs.org

Comprehensive Sample Preparation Strategies for Complex Matrices

Effective sample preparation is crucial for the accurate determination of furaltadone metabolites in complex matrices like animal tissues, honey, and eggs. tandfonline.comnih.govmdpi.comnih.govprognosis-biotech.comassaygenie.comr-biopharm.commzfoodtest.com The process typically involves liberating the protein-bound metabolites, derivatizing them for enhanced detection, and then purifying the sample through extraction techniques. tandfonline.commdpi.comnih.govprognosis-biotech.comassaygenie.commzfoodtest.com

Acid Hydrolysis Protocols for Bound Residue Liberation

Since furaltadone metabolites, such as AMOZ, are covalently bound to proteins in tissues, a hydrolysis step is necessary to release them. tandfonline.commdpi.commzfoodtest.com Mild acid hydrolysis is the most common method used for this purpose. nih.goviaea.org This process involves treating the homogenized tissue sample with hydrochloric acid (HCl). iaea.orgtandfonline.com The conditions for hydrolysis, such as temperature and duration, can vary. For example, samples may be incubated overnight at 37°C or for a shorter period at a higher temperature, such as 55°C for 2 hours. tandfonline.com This acid treatment effectively breaks the bonds between the metabolite and the tissue proteins, making the metabolite available for subsequent derivatization and analysis. nih.govmdpi.com In some protocols, after hydrolysis, interfering substances and any remaining free nitrofuran residues are removed by washing with solvents like methanol and ethanol. iaea.org

Derivatization Reagents and Reaction Kinetics (e.g., 2-Nitrobenzaldehyde)

Following acid hydrolysis, the released AMOZ is derivatized to improve its stability and detectability, particularly for chromatographic methods. mdpi.comnih.govprognosis-biotech.comassaygenie.commzfoodtest.com The most commonly used derivatizing agent is 2-nitrobenzaldehyde (NBA). r-biopharm.comnih.goviaea.org This reaction creates a nitrophenyl derivative of AMOZ (NP-AMOZ), which is more amenable to detection by methods like HPLC-UV or LC-MS/MS. nih.gov The derivatization is typically carried out by adding a solution of 2-nitrobenzaldehyde to the sample after hydrolysis and incubating the mixture. iaea.org The reaction kinetics can be influenced by factors such as temperature and time, with common conditions being an overnight incubation at 37°C. iaea.orgtandfonline.com Other derivatizing agents, such as 5-nitro-2-furaldehyde (B57684) (5-NFA) and 2-hydroxy-1-naphthaldehyde (HN), have also been explored. nih.govnih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

After derivatization, the sample must be cleaned up to remove matrix interferences before analysis. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two common techniques used for this purpose. nih.govnih.govprognosis-biotech.comassaygenie.com

LLE is often performed using solvents like ethyl acetate to extract the derivatized metabolite from the aqueous sample matrix. iaea.orgirispublishers.com The ethyl acetate layer, containing the NP-AMOZ, is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis. jfda-online.com To further remove interfering substances, such as excess derivatizing reagent, an additional extraction with a non-polar solvent like n-hexane may be performed. iaea.org

SPE provides a more targeted cleanup and can be used as an alternative or in addition to LLE. researchgate.net Various sorbents can be used in SPE cartridges, with polystyrene-based sorbents being effective for enriching nitrofuran metabolites. researchgate.net In some methods, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is employed, which combines extraction and cleanup into a streamlined process. nih.govacs.org Magnetic solid-phase extraction (MSPE) using materials like magnetic hypercrosslinked polystyrene has also been developed for efficient cleanup of honey samples. nih.gov

Method Validation and Performance Characteristics

The validation of analytical methods for furaltadone metabolites is essential to ensure their reliability and accuracy. assaygenie.comr-biopharm.com This process involves evaluating several key performance characteristics according to established guidelines, such as those from the European Union. irispublishers.comnih.govnih.gov

Key validation parameters include:

Linearity: Assessed by creating calibration curves with fortified blank samples at various concentrations. Correlation coefficients (R²) are expected to be high, typically above 0.99. acs.orgshimadzu.com

Accuracy (Recovery): Determined by analyzing samples spiked with known concentrations of the metabolite. Recoveries for AMOZ are often in the range of 80% to 120%. nih.govnih.gov For example, one study reported recoveries of 81.0% to 104.0% in spiked fish and shrimp samples. nih.gov

Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate analyses. For AMOZ, CVs are generally expected to be below 15% or 20%. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. For LC-MS/MS methods, LOQs for AMOZ can be as low as 0.05 µg/kg. thermofisher.com

Decision Limit (CCα) and Detection Capability (CCβ): Statistical parameters used in the context of regulated substances. CCα is the limit at and above which it can be concluded with a certain probability that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a specific probability. For AMOZ, reported CCα and CCβ values have been as low as 0.1 µg/kg and 0.5 µg/kg, respectively. nih.govacs.org

The performance of these methods demonstrates their suitability for monitoring furaltadone residues at trace levels in various food matrices, ensuring compliance with regulatory limits. nih.gov

Interactive Data Table: Validation Parameters for AMOZ Analysis in Different Matrices

| Matrix | Method | Linearity (R²) | Recovery (%) | Precision (CV/RSD) | LOQ/LOD | CCα / CCβ (µg/kg) | Reference |

| Fish and Shrimp | Monoclonal Antibody-based ELISA | - | 81.0 - 104.0 | < 20% | LOD: 0.01 µg/L | - | nih.gov |

| Animal and Fish Tissues | cdELISA | - | 80 - 120 | < 15% | LOD: < 0.06 µg/kg | - | nih.gov |

| Edible Animal Tissue | ic-ELISA & FLISA | > 0.99 | 81.1 - 105.3 | 4.7 - 9.8% | LOD (ic-ELISA): 0.009 ng/mL | - | mdpi.com |

| Eggs | LC-MS/MS | - | - | - | - | 0.1 / 0.5 | nih.gov |

| Fish Muscle | LC-MS/MS | > 0.99 | 82 - 104 | ≤ 27% | LOQ: 1.0 µg/kg | 0.19-0.43 / 0.23-0.54 | jfda-online.com |

| Honey | LC-MS/MS | > 0.99 | > 85 | - | - | - | nih.gov |

| Crawfish | LC-MS/MS | > 0.995 | 87.6 - 103 | 4.4 - 10.9% | < 0.05 µg/kg | - | thermofisher.com |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov For furaltadone and its metabolite AMOZ, these limits are crucial for enforcing the Minimum Required Performance Limit (MRPL) set by regulatory bodies, which was established at 1.0 µg/kg for nitrofuran residues in some regions and more recently updated to a reference point for action (RPA) of 0.5 µg/kg. thepharmajournal.comvliz.benih.gov

Various studies have established the LOD and LOQ for AMOZ (often as its derivative, NP-AMOZ) in diverse and complex matrices such as animal tissues, honey, and sediment. For instance, an HPLC-MS/MS method for loach muscle established an LOD of 0.24 µg/kg and an LOQ of 0.8 µg/kg for the derivatized AMOZ. foodhygiene.or.kr In seafood analysis using ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS), an LOD of 0.25 ng/g (ppb) was achieved for AMOZ. acs.org Similarly, a method for analyzing residues in honey reported an LOQ of 0.25 ppb. nih.gov For dried meat powder, a sensitive LC-MS/MS method determined the LOQ to be 0.13 µg/kg. thepharmajournal.com

Regulatory-focused validation often uses the concepts of decision limit (CCα) and detection capability (CCβ). CCα is the limit at or above which it can be concluded with a statistical certainty (e.g., 1% error) that a sample is non-compliant, while CCβ is the smallest content of the substance that may be detected, identified and/or quantified in a sample with a given statistical certainty (e.g., 5% error). nih.gov A study on poultry eggs determined the CCα and CCβ for AMOZ to be 0.1 µg/kg and 0.5 µg/kg, respectively. The same study found higher limits for the parent compound, furaltadone, with a CCα of 0.9 µg/kg and a CCβ of 2.0 µg/kg, highlighting the greater persistence of the metabolite. nih.govacs.org

The table below summarizes the detection and quantification limits for furaltadone and its metabolite AMOZ achieved by various analytical methods in different matrices.

| Analyte | Matrix | Method | LOD / CCα (µg/kg) | LOQ / CCβ (µg/kg) | Source |

|---|---|---|---|---|---|

| NP-AMOZ | Loach | HPLC-MS/MS | 0.24 | 0.8 | foodhygiene.or.kr |

| AMOZ | Seafood | UHPLC-MS/MS | 0.25 | - | acs.org |

| AMOZ | Honey | LC-MS/MS | - | 0.25 | nih.gov |

| AMOZ | Dried Meat Powder | LC-MS/MS | - | 0.13 | thepharmajournal.com |

| AMOZ | Bovine Urine | LC-ESI-MS/MS | 0.11 - 0.34 (Range for 4 metabolites) | 0.13 - 0.43 (Range for 4 metabolites) | nih.gov |

| AMOZ | Poultry Eggs | LC-MS/MS | 0.1 | 0.5 | nih.govacs.org |

| Furaltadone | Poultry Eggs | LC-MS/MS | 0.9 | 2.0 | nih.govacs.org |

| Furaltadone | Feeds | HPLC-UV | 100 | 1000 | researchgate.net |

Accuracy, Precision, and Reproducibility in Residue Analysis

The reliability of a quantitative analytical method is determined by its accuracy, precision, and reproducibility. Accuracy refers to the closeness of a measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among a series of individual measurements under the same conditions and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Reproducibility assesses the precision of the method across different laboratories or over different time periods (inter-day precision). foodhygiene.or.kr

Validation studies for AMOZ detection consistently demonstrate high accuracy and precision across various food matrices. A method for analyzing nitrofuran metabolites in loach showed mean recoveries between 75.1% and 108.1% when samples were spiked at levels of 0.5, 1.0, and 2.0 µg/kg. foodhygiene.or.kr The precision was also high, with intra-day and inter-day %RSD values at or below 8.7% and 8.5%, respectively. foodhygiene.or.kr Similarly, an LC-MS/MS method for honey analysis was validated with accuracies of 92-103% and coefficients of variation of 10% or less. nih.gov In seafood, recoveries of 90–100% were obtained at various fortification levels. acs.org

For dried meat powder, a study demonstrated mean recoveries of 81% to 108% at spiking concentrations around the MRPL, with intra-day precision ranging from 2.7% to 6.6% %RSD. thepharmajournal.com A method for bovine urine reported recoveries of 90-108% with a repeatability precision (RSD) of less than 19%. nih.gov In shrimp, method validation using fortified samples at 1, 2, and 4 ppb yielded accuracies greater than 80% with coefficients of variation below 20%. acs.org A robust method for meat analysis, validated according to stringent 2021/808/EC guidelines, showed excellent trueness (a measure of accuracy) of 99-102% and high precision. nih.gov

The following table presents a summary of accuracy and precision data from various studies on AMOZ residue analysis.

| Matrix | Method | Spiking Level (µg/kg) | Accuracy (Recovery %) | Precision (%RSD / %CV) | Source |

|---|---|---|---|---|---|

| Loach | HPLC-MS/MS | 0.5, 1.0, 2.0 | 75.1 - 108.1 | ≤ 8.7 (Intra-day) | foodhygiene.or.kr |

| Honey | LC-MS/MS | 0.5 - 2.0 | 92 - 103 | ≤ 10 | nih.gov |

| Seafood | UHPLC-MS/MS | Various | 90 - 100 | - | acs.org |

| Bovine Urine | LC-ESI-MS/MS | 0.5, 1.0, 1.5, 2.0 | 90 - 108 | < 19 (Repeatability) | nih.gov |

| Dried Meat Powder | LC-MS/MS | 0.25, 0.5, 0.75 | 81 - 108 | 2.7 - 6.6 (Intra-day) | thepharmajournal.com |

| Shrimp | LC-MS/MS | 1, 2, 4 | > 80 | < 20 | acs.org |

| Animal Tissues | ELISA | Fortified | 82.6 - 108.4 | < 12.5 | rsc.org |

Matrix Effects and Interference Mitigation in Analytical Techniques

Matrix effects are a significant challenge in bioanalytical methods, particularly those employing LC-MS/MS. nih.gov These effects arise from co-eluting components from the sample matrix (e.g., fats, proteins, salts) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.commyadlm.org The complex nature of food and environmental samples makes them particularly susceptible to matrix effects.

In the analysis of furaltadone's metabolite, AMOZ, various strategies are employed to mitigate interference. A primary approach is extensive sample preparation to remove interfering substances. This typically involves an acid-catalyzed hydrolysis step to release the bound metabolite, followed by derivatization with 2-NBA. thepharmajournal.comvliz.be Subsequent purification is often achieved through liquid-liquid extraction (LLE) with solvents like ethyl acetate, followed by evaporation and reconstitution in a suitable mobile phase. thepharmajournal.comfoodhygiene.or.kr For more complex matrices, solid-phase extraction (SPE) is used as a cleanup step to further isolate the analyte from matrix components. nih.govmdpi.com For example, a method for honey analysis used an initial SPE cleanup before hydrolysis and derivatization. nih.gov

The choice of analytical technique itself provides selectivity. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and mass filtering. myadlm.org The liquid chromatography step separates the derivatized analyte from many other compounds, while the tandem mass spectrometer provides two levels of mass filtering (precursor ion and product ion), which significantly reduces interference. vliz.bemyadlm.org

Despite these measures, matrix effects can persist. A study on veterinary drugs in sediment found that nitrofurans, including furaltadone's metabolite, exhibited moderate negative matrix effects (ion suppression). mdpi.com The most effective strategy to compensate for unavoidable matrix effects is the use of stable isotope-labeled internal standards (SIL-IS). thepharmajournal.commdpi.com An isotopically labeled version of the analyte (e.g., AMOZ-d5) is added to the sample at the beginning of the analytical process. thepharmajournal.comfoodhygiene.or.kr Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects and losses during sample preparation. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be accurately compensated for, leading to robust and accurate quantification even in the presence of significant matrix effects. mdpi.comresearchgate.net

Molecular Mechanisms of Action and Antimicrobial Spectrum

Interference with Bacterial Cellular Processes

D-Furaltadone hydrochloride, a member of the nitrofuran class of antibiotics, exerts its antimicrobial effects through a multi-faceted interference with essential bacterial cellular processes. Its mechanism of action primarily involves the induction of DNA damage and the inhibition of ribosomal function, ultimately leading to bacterial cell death.

Induction of Bacterial DNA Damage

A key aspect of D-Furaltadone's bactericidal activity is its ability to inflict damage upon bacterial DNA. This process is initiated following the intracellular reduction of the nitro group on the furan (B31954) ring, a characteristic feature of nitrofuran antibiotics. This reduction, carried out by bacterial nitroreductases, generates reactive nitroso and hydroxylamino intermediates. These highly reactive species are capable of interacting with bacterial DNA, leading to a cascade of damaging events.

Research indicates that these reactive metabolites can form complexes with DNA, inducing interstrand cross-linking and causing base instability. This disruption of the DNA structure interferes with critical processes such as DNA replication and transcription. Furthermore, studies on nitrofuran derivatives have shown that they can cause fragmentation of the cellular DNA backbone. cdnsciencepub.com The production of oxygen radicals by nitrofurans is also believed to play a role in the observed DNA damage. cdnsciencepub.com This multifaceted assault on the integrity of bacterial DNA is a significant contributor to the potent bactericidal effect of D-Furaltadone. Some studies have also suggested that certain 5-nitrofuran derivatives can induce DNA interstrand cross-links (ICLs), further highlighting their DNA-damaging capabilities. nih.gov

Inhibition of Ribosomal Function and Protein Synthesis

In addition to its effects on DNA, D-Furaltadone also targets bacterial ribosomes, the cellular machinery responsible for protein synthesis. While the precise mechanisms are still under investigation, it is understood that nitrofurans can interfere with ribosomal function, thereby inhibiting the production of essential proteins. scispace.com This inhibition disrupts numerous cellular processes that are vital for bacterial survival, growth, and replication.

Spectrum of Antimicrobial Activity Against Pathogens

This compound exhibits a broad spectrum of activity, demonstrating efficacy against a wide range of both Gram-negative and Gram-positive pathogenic bacteria.

Efficacy Against Gram-Negative Bacterial Strains

D-Furaltadone has been shown to be effective against several clinically significant Gram-negative bacteria. sico.be Its activity has been documented against species such as Salmonella, Escherichia, Proteus, and Vibrio fetus. sico.beresearchgate.net The ability to combat these pathogens makes it a relevant compound in the context of various infections.

Table 1: Documented Efficacy of D-Furaltadone Against Gram-Negative Bacteria

| Bacterial Genus | Documented Efficacy |

| Salmonella | Effective against intestinal Salmonella infections. medchemexpress.commedchemexpress.com |

| Escherichia | Demonstrates activity against Escherichia species. sico.be |

| Proteus | Shows efficacy against Proteus species. sico.be |

| Vibrio fetus | Has marked in vitro activity against Vibrio fetus. researchgate.net |

This table is for informational purposes and is based on available research. Specific efficacy can vary depending on the bacterial strain and testing conditions.

Efficacy Against Gram-Positive Bacterial Strains

The antimicrobial spectrum of D-Furaltadone also extends to various Gram-positive bacteria. It has demonstrated inhibitory and bactericidal effects in vitro against pathogenic strains of Staphylococcus and Streptococcus. sico.bemedchemexpress.com This broad-spectrum activity underscores its potential utility in treating infections caused by these common pathogens.

Table 2: Documented Efficacy of D-Furaltadone Against Gram-Positive Bacteria

| Bacterial Genus | Documented Efficacy |

| Staphylococcus | Inhibitory and bactericidal in vitro for staphylococci. medchemexpress.com |

| Streptococcus | Active against Streptococcus species. sico.be |

This table is for informational purposes and is based on available research. Specific efficacy can vary depending on the bacterial strain and testing conditions.

Cellular and Molecular Immunomodulatory Effects (in vitro studies)

Beyond its direct antimicrobial actions, in vitro studies have revealed that this compound may also possess immunomodulatory properties. Research has shown that furaltadone (B92408) can influence the function of immune cells, suggesting a more complex interaction with the host's biological systems than previously understood.

Specifically, studies have demonstrated that furaltadone can inhibit the degranulation of mast cells, which are key players in allergic and inflammatory responses. This effect is concentration-dependent and is associated with the suppression of the Lyn/Syk signaling pathway, which is crucial for mast cell activation. medchemexpress.com By inhibiting this pathway, furaltadone was found to suppress the phosphorylation of downstream signaling proteins, effectively dampening the mast cell response without causing cytotoxicity. medchemexpress.com

Furthermore, furaltadone has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) in a concentration-dependent manner. These findings from in vitro experiments suggest that D-Furaltadone may have the potential to modulate immune responses, although the clinical significance of these effects remains to be fully elucidated. It is important to note that other studies have shown a dose-dependent inhibition of the mitogenic response by furaltadone. wur.nl

Inhibition of Mast Cell Activation and Degranulation

Research has shown that this compound effectively inhibits the activation and subsequent degranulation of mast cells, which are key events in initiating allergic responses. nih.govphysiology.org In studies using rat basophilic leukemia cells (RBL-2H3) and bone marrow-derived mast cells (BMMCs), furaltadone was found to inhibit antigen-induced degranulation. medchemexpress.com This inhibitory effect was dose-dependent, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 3.9 µM. nih.gov

The degranulation of mast cells releases various inflammatory mediators. nih.gov Furaltadone has been shown to suppress the production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4), in a concentration-dependent manner following antigen stimulation. nih.gov

| Parameter | Cell Lines | IC₅₀ Value |

| Antigen-Induced Degranulation | RBL-2H3, BMMCs | ~3.9 µM medchemexpress.comnih.gov |

| TNF-α Secretion | Mast Cells | Concentration-dependent inhibition nih.gov |

| IL-4 Secretion | Mast Cells | Concentration-dependent inhibition nih.gov |

Suppression of Signaling Protein Phosphorylation (e.g., Lyn/Syk pathway, Syk, LAT, Akt, Erk1/2, p38, JNK)

The inhibitory action of this compound on mast cell activation is rooted in its ability to interfere with critical intracellular signaling pathways. nih.gov The primary mechanism identified is the suppression of the Lyn/Syk signaling pathway, which is central to the FcεRI-mediated activation cascade in mast cells. medchemexpress.comnih.govbiomolther.org

Upon antigen-induced cross-linking of IgE receptors on the mast cell surface, a signaling cascade is initiated. researchgate.net Furaltadone intervenes in this process by inhibiting the phosphorylation of key signaling proteins. medchemexpress.com Studies have demonstrated that furaltadone treatment suppresses the phosphorylation of early signaling proteins, including Spleen tyrosine kinase (Syk) and Linker for activation of T cells (LAT). medchemexpress.comnih.gov

Furthermore, the inhibitory effect extends to downstream signaling molecules. Furaltadone has been shown to inhibit the phosphorylation of proteins in the PI3K-Akt and mitogen-activated protein (MAP) kinase pathways. nih.govnih.gov Specifically, it suppresses the antigen-induced phosphorylation of:

Akt

Extracellular signal-regulated kinase 1/2 (Erk1/2)

p38

c-Jun N-terminal kinase (JNK)

This broad suppression of key signaling proteins effectively halts the propagation of the activation signal, preventing both degranulation and the transcription of pro-inflammatory cytokine genes. medchemexpress.comnih.gov

| Signaling Pathway Component | Effect of this compound |

| Lyn/Syk Pathway | Suppression medchemexpress.comnih.gov |

| Syk Phosphorylation | Inhibited medchemexpress.comnih.gov |

| LAT Phosphorylation | Inhibited medchemexpress.com |

| Akt Phosphorylation | Inhibited medchemexpress.com |

| Erk1/2 Phosphorylation | Inhibited medchemexpress.com |

| p38 Phosphorylation | Inhibited medchemexpress.com |

| JNK Phosphorylation | Inhibited medchemexpress.com |

Environmental Dynamics and Degradation of Furaltadone Hydrochloride

Occurrence and Distribution in Environmental Matrices

The introduction of Furaltadone (B92408) into the environment primarily stems from its use in intensive animal farming. nih.gov Excreted parent compounds and their metabolites can enter terrestrial and aquatic systems through the application of manure as fertilizer or direct discharge from aquaculture facilities. nih.govmdpi.com

Furaltadone and its residues have been detected in various environmental compartments. Its presence in aquatic ecosystems is a direct consequence of runoff from agricultural lands and effluents from wastewater treatment plants and aquaculture. mdpi.commdpi.com Studies have investigated its occurrence in lake, river, and sea water. nih.gov The macroalgae Ulva lactuca has been identified as a potential biomonitor for nitrofuran contamination, as it can accumulate Furaltadone to internal concentrations as high as 18.84 μg g⁻¹ wet weight. nih.govresearchgate.net

Due to its application in food-producing animals, residues of Furaltadone, primarily in the form of its stable metabolite, are found in animal products. mdpi.com The metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) has been identified in poultry muscle, liver, and gizzard, as well as in other animal tissues like pork and in seafood products. researchgate.netthepharmajournal.comnih.gov The detection of these residues in edible tissues is a key focus for food safety monitoring programs. researchgate.net

| Animal Matrix | Compound Detected | Concentration (µg/kg) | Reference |

|---|---|---|---|

| Poultry Muscle | AMOZ | 270 | nih.gov |

| Poultry Liver | AMOZ | 80 | researchgate.netnih.gov |

| Poultry Gizzard | AMOZ | 331 | researchgate.netnih.gov |

The persistence of Furaltadone in the environment is characterized by the differing stability of the parent drug and its metabolites. The parent Furaltadone compound is unstable and rapidly metabolized in vivo. researchgate.net Studies on postmortem degradation in calf tissues showed that the parent drug has a very short half-life, ranging from less than 7 to 63 minutes, and is undetectable 24 hours after slaughter. nih.gov

In contrast, the metabolites of Furaltadone, particularly AMOZ, are significantly more persistent. researchgate.net AMOZ can bind to tissue proteins, forming stable residues that can be detected for several weeks or even months after the administration of the drug has ceased. researchgate.netresearchgate.netthepharmajournal.com This persistence makes AMOZ a crucial marker residue for monitoring the illegal use of Furaltadone in animal production. researchgate.netfao.org The stability of these bound residues means they are not typically destroyed by cooking or baking processes. researchgate.netthepharmajournal.com

Biotic Degradation and Mineralization Studies

The environmental fate of D-Furaltadone hydrochloride is significantly influenced by biotic processes. Various microorganisms have demonstrated the capacity to degrade this synthetic nitrofuran antibiotic, transforming it into other compounds and, in some cases, leading to its complete mineralization.

Studies have shown that the biodegradation of furaltadone can occur in both rural and municipal activated sludge, indicating that microorganisms present in wastewater treatment plants can play a role in its removal. The efficiency of this degradation, however, is dependent on the initial concentration of the compound, with the rate of biodegradation decreasing as the initial concentration of the nitrofuran derivative increases. researchgate.net

Several bacterial species have been identified as capable of degrading furaltadone and other nitrofurans. Notably, Serratia marcescens has shown high efficiency in the removal of these compounds, achieving a 96% removal rate in 28 days in one study. researchgate.net Other bacteria isolated from contaminated areas, such as Stenotrophomonas acidaminiphila and Pseudomonas indoloxydans, have also been investigated for their degradation capabilities. researchgate.net The presence of nitrofurans has been observed to alter the structure of microbial communities in aquatic systems, suggesting a selective pressure on the microbial population. researchgate.net

The biodegradation of furaltadone proceeds through various pathways, leading to the formation of several transformation products. Research has identified 1-aminohydantoin, semicarbazide (B1199961) (SEM), and hydrazine (B178648) (HYD) as products of furaltadone's biotransformation. researchgate.net The detection of SEM and HYD as biotransformation products was a novel finding in these studies. researchgate.net

Fungi have also been identified as effective in the degradation of furaltadone. The fungus Aspergillus tamarii, isolated from soil with a history of antibiotic exposure, has demonstrated the ability to degrade furaltadone. researchgate.net After 96 hours of incubation, Aspergillus tamarii isolate TN-7 was able to reduce the concentration of furaltadone by 86.73%. researchgate.net This highlights the potential of using specific fungal strains for the bioremediation of environments contaminated with nitrofuran antibiotics. researchgate.net

While biodegradation leads to the transformation of the parent compound, complete mineralization to inorganic compounds such as carbon dioxide, water, and mineral salts is the ultimate goal of environmental remediation. While studies have explored the mineralization of furaltadone through advanced oxidation processes like ozonation and photocatalysis, detailed research specifically on the biotic mineralization of this compound in soil and water environments is an area that requires further investigation. The persistent release of furaltadone into the environment from hospital or industrial disposal is a concern due to its potential for chronic toxicity in living organisms. mdpi.com

Interactive Data Table: Microbial Degradation of Furaltadone

| Microorganism | Type | Removal Efficiency | Incubation Time | Key Findings |

| Serratia marcescens | Bacterium | 96% | 28 days | High performance in nitrofuran removal. researchgate.net |

| Aspergillus tamarii isolate TN-7 | Fungus | 86.73% | 96 hours | Potential for bioremediation of nitrofuran-contaminated areas. researchgate.net |

Ecological Impact of Environmental Residues on Non-Target Organisms

The presence of this compound residues in the environment can have significant ecological impacts on non-target organisms. As a bioactive compound, its release into aquatic and terrestrial ecosystems raises concerns about its potential to disrupt natural populations and ecological processes.

Short-term toxicity studies have been conducted to evaluate the effects of furaltadone on freshwater organisms. For the green algae Selenastrum capricornutum, furaltadone chlorohydrate was found to be less toxic than nitrofurazone, another nitrofuran. mdpi.com Similarly, in tests with the freshwater crustacean Daphnia magna, furaltadone chlorohydrate also exhibited lower toxicity compared to nitrofurazone. mdpi.com These studies provide evidence of the potential ecotoxicity of nitrofurans and highlight the need for further investigation into their environmental risks. mdpi.com

The macroalgae Ulva lactuca has been identified as a species that can be affected by furaltadone. Studies have shown that this cosmopolitan macroalga experiences growth impairment when exposed to furaltadone in the water. nih.gov Furthermore, Ulva lactuca has been shown to accumulate furaltadone from the surrounding water, suggesting its potential use as a biomonitor for detecting the presence of nitrofurans in the environment. nih.gov

The persistent release of furaltadone into the environment is a cause for concern due to the potential for chronic toxicity to a wide range of living species. mdpi.com The impact of long-term, low-level exposure to furaltadone and its degradation products on the health and reproduction of non-target organisms remains an area requiring further research to fully understand the ecological risks associated with this compound.

Interactive Data Table: Ecotoxicity of Furaltadone on Non-Target Organisms

| Organism | Species | Endpoint | Value | Exposure Time | Reference |

| Algae | Selenastrum capricornutum | EC50 | Not specified, but less toxic than Nitrofurazone (EC50 = 1.45 mg/L) | 96 hours | mdpi.com |

| Crustacean | Daphnia magna | EC50 | Not specified, but less toxic than Nitrofurazone (EC50 = 28.67 mg/L) | 48 hours | mdpi.com |

| Macroalgae | Ulva lactuca | Growth Impairment | Observed | Not specified | nih.gov |

| Macroalgae | Ulva lactuca | Bioaccumulation | Observed | Not specified | nih.gov |

Mechanisms of Antimicrobial Resistance to Furaltadone Hydrochloride

Bacterial Adaptation and Resistance Development

Bacterial adaptation to furaltadone (B92408) exposure can lead to the development of resistance through several physiological and structural changes. These adaptations allow bacteria to survive in the presence of the antibiotic, leading to treatment failures.

Furaltadone is a prodrug that requires intracellular reduction of its 5-nitro group by bacterial nitroreductases to form reactive, cytotoxic intermediates. researchgate.netasm.orgplos.org A primary mechanism of resistance, therefore, involves the enzymatic inactivation of this activation pathway. Bacteria can achieve this through loss-of-function mutations in the genes encoding these essential nitroreductase enzymes, primarily NfsA and NfsB. nih.govbiorxiv.orgbiorxiv.org Inactivation of these enzymes prevents the conversion of furaltadone into its active form, rendering the drug ineffective. researchgate.net While mutations in nfsA or nfsB alone can confer low-level resistance, mutations in both genes are typically required for high-level clinical resistance. nih.gov

In addition to the inactivation of activating enzymes, some studies have reported novel mechanisms of enzymatic degradation. For instance, a mutated form of the β-lactamase CTX-M-14 has been shown to hydrolyze nitrofurantoin (B1679001), a related nitrofuran. researchgate.netplos.org This suggests that bacteria may co-opt other enzymes to directly degrade the furaltadone molecule, preventing it from ever being activated. researchgate.net

Once activated, the reactive intermediates of furaltadone are known to attack multiple cellular targets, which contributes to its broad spectrum of activity and a lower frequency of resistance development compared to other antibiotics. researchgate.net These electrophilic intermediates can damage bacterial DNA, inhibit ribosomal proteins involved in the synthesis of DNA, RNA, and proteins, and interfere with crucial metabolic pathways like the citric acid cycle. researchgate.netnih.govmdpi.com

Resistance through the modification of these target sites is a plausible but less commonly documented mechanism for nitrofurans compared to the inactivation of activating enzymes. nih.gov Due to the multitude of targets, a bacterium would need to acquire several simultaneous mutations to protect all affected cellular components, making this a less efficient pathway to high-level resistance. researchgate.net However, subtle alterations in ribosomal structure or enhanced DNA repair mechanisms could theoretically contribute to a decrease in susceptibility.

The ability of furaltadone to reach its intracellular targets is contingent on its passage across the bacterial cell envelope. Gram-negative bacteria, in particular, possess a formidable outer membrane that acts as a selective barrier, limiting the influx of many antimicrobial agents. nih.govmdpi.comnih.gov Bacteria can develop resistance by modifying the composition and structure of this membrane to reduce drug permeability. bristol.ac.uk

One common strategy is the downregulation or modification of outer membrane porins (Omps), which are protein channels that allow the passage of hydrophilic molecules, including some antibiotics. mdpi.comnih.gov By reducing the number of functional porin channels, bacteria can effectively decrease the intracellular concentration of furaltadone, thereby requiring a higher external concentration of the drug to achieve a therapeutic effect. bristol.ac.uk This mechanism of reduced permeability often works in synergy with other resistance strategies, such as efflux pumps. nih.gov

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov The overexpression of these pumps is a significant mechanism of multidrug resistance in many pathogenic bacteria. nih.gov In the context of furaltadone resistance, the activation of specific efflux pumps can contribute to reduced intracellular drug accumulation.

The OqxAB efflux pump, a member of the Resistance-Nodulation-Division (RND) superfamily, has been implicated in nitrofuran resistance, particularly in Klebsiella pneumoniae and Escherichia coli. nih.govdovepress.com The overexpression of the oqxAB genes, often in combination with mutations in nitroreductase genes, can lead to clinically relevant levels of resistance. nih.govtandfonline.com These pumps recognize and expel the antibiotic from the cell, preventing it from reaching the necessary concentration to be effectively activated by nitroreductases. nih.gov

| Resistance Mechanism Category | Specific Mechanism | Associated Genes/Proteins | Effect on Furaltadone |

| Bacterial Adaptation | Enzymatic Inactivation | NfsA, NfsB | Prevents conversion of prodrug to active form |

| Modification of Drug Target Sites | Ribosomal proteins, DNA | Prevents binding/damage by active intermediates | |

| Decreased Membrane Permeability | Outer Membrane Porins (Omps) | Reduces intracellular drug concentration | |

| Activation of Efflux Pumps | OqxAB | Actively removes drug from the cell |

Genetic Basis of Acquired Resistance

The development of resistance to furaltadone is fundamentally a genetic process, driven by mutations and the acquisition of resistance determinants. These genetic alterations provide a selective advantage to bacteria in the presence of the antibiotic.

The predominant genetic basis for high-level resistance to furaltadone and other nitrofurans is the accumulation of chromosomal mutations. nih.govnih.gov Unlike many other antibiotics where resistance is frequently acquired via horizontal gene transfer of plasmids, resistance to nitrofurans typically arises from spontaneous, de novo mutations within the bacterium's own genome. biorxiv.orgbiorxiv.org

The most critical mutations occur in the nfsA and nfsB genes, which encode the primary nitroreductases. nih.govbiorxiv.org These are often loss-of-function mutations, such as frameshifts, insertions, deletions, or single nucleotide polymorphisms (SNPs) that result in a non-functional or truncated enzyme. nih.govbiorxiv.org Because these two genes are located at different positions on the chromosome, two independent mutational events are generally required to achieve complete inactivation of the activation pathway and confer high-level resistance. biorxiv.orgbiorxiv.org Mutations in other genes, such as ribE, which is involved in the synthesis of a cofactor for the nitroreductases, have also been associated with resistance. nih.govtandfonline.com

While less common for nitrofuran resistance, gene duplication is a recognized mechanism for developing antibiotic resistance. dntb.gov.ua This process can lead to an increased copy number of a resistance gene, potentially amplifying its effect. For instance, the duplication of genes encoding efflux pumps or drug-modifying enzymes could enhance resistance. Although direct evidence for gene duplication as a primary mechanism for furaltadone resistance is not prominent, it remains a potential evolutionary pathway for bacteria under selective pressure. dntb.gov.ua

| Genetic Element | Type of Alteration | Affected Genes | Consequence |

| Chromosome | Loss-of-function Mutation | nfsA, nfsB | Inactivation of nitroreductase enzymes |

| Point Mutation / Deletion | ribE | Impaired synthesis of nitroreductase cofactor | |

| Gene Duplication | Efflux pump genes (hypothetical) | Potential for increased expression of resistance determinants |

Plasmid-Mediated Resistance Gene Transfer

While the primary mechanism of resistance to nitrofurans like furaltadone is often attributed to chromosomal mutations, the role of plasmid-mediated horizontal gene transfer is a significant factor in the dissemination of resistance. Plasmids are extrachromosomal DNA molecules capable of replicating independently and transferring between bacterial cells, often across species and genera. wikipedia.org This process can rapidly introduce resistance genes into a previously susceptible bacterial population. nih.gov

Historically, transferable nitrofuran resistance was identified in R-plasmids from clinical isolates of Escherichia coli. nih.govoup.com The precise mechanism conferred by these early-identified plasmids was not fully elucidated but was observed to decrease the nitrofuran-reducing ability of the host cells in some cases. oup.com

More recent research has identified specific plasmid-borne genes that contribute to nitrofuran resistance. A key mechanism is the presence of the multidrug efflux pump encoded by the oqxAB operon. nih.govnih.gov This efflux pump actively transports the antibiotic out of the bacterial cell, preventing it from reaching its intracellular targets at a sufficient concentration to be effective. The oqxAB gene has been found to be highly prevalent on plasmids in nitrofuran-intermediate and -resistant E. coli and Klebsiella pneumoniae isolates from both clinical and agricultural settings. nih.govresearchgate.net

The acquisition of an oqxAB-carrying plasmid can result in a 2- to 16-fold increase in the minimum inhibitory concentration (MIC) of nitrofurantoin, a related nitrofuran. nih.gov Furthermore, the presence of this plasmid can facilitate the evolution of higher levels of resistance. For instance, a bacterium with a chromosomal mutation in the nitroreductase gene nfsA may only exhibit intermediate resistance; however, the subsequent acquisition of an oqxAB plasmid can elevate the resistance to clinically significant levels. nih.govnih.gov Studies have demonstrated that curing bacteria of these plasmids leads to a marked reduction in the MIC, confirming the direct role of the plasmid in conferring resistance. nih.govnih.gov

| Mechanism | Associated Genes | Function | Bacterial Species | Reference |

|---|---|---|---|---|

| Efflux Pump | oqxAB | Actively transports nitrofuran antibiotics out of the bacterial cell. | Escherichia coli, Klebsiella pneumoniae | nih.govnih.govresearchgate.net |

| Reduced Drug Activation | Unnamed R-plasmid genes | Decreases the activity of nitroreductase enzymes required to activate the drug. | Escherichia coli | oup.com |

Cross-Resistance and Collateral Sensitivity to Other Antimicrobial Agents

The development of resistance to furaltadone can have broader implications for antimicrobial therapy due to the phenomena of cross-resistance and collateral sensitivity. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. nih.gov Conversely, collateral sensitivity is an evolutionary trade-off where the development of resistance to one drug leads to increased susceptibility to another. nih.govnih.gov

Cross-resistance is commonly observed among compounds of the same class, and it is expected that resistance mechanisms targeting furaltadone would confer resistance to other nitrofuran derivatives like nitrofurantoin and furazolidone (B1674277). More significantly, plasmid-mediated mechanisms like the OqxAB efflux pump often have a broad substrate range, contributing to multidrug resistance (MDR) phenotypes by exporting various classes of antibiotics, in addition to nitrofurans. nih.gov

Collateral sensitivity presents a potential therapeutic strategy to combat resistance. Research has identified several instances where resistance to other antibiotics renders bacteria hypersusceptible to nitrofurans. This increased sensitivity is often linked to the specific genetic mutations that cause the primary resistance. For example, E. coli mutants with resistance to the tetracycline-class drug tigecycline, caused by mutations in the lon gene, exhibit a more than 16-fold lower MIC for nitrofurantoin. nih.gov Similarly, resistance to the beta-lactam mecillinam (B1665348) or the antimicrobial peptide protamine can also induce collateral sensitivity to nitrofurantoin. nih.govnih.gov

The underlying molecular bases for this hypersusceptibility are varied. They can include the overexpression of nitroreductase enzymes (nfsA and nfsB) that activate the nitrofuran drug, increased drug uptake, or enhanced drug toxicity. nih.gov Increased toxicity can occur when a primary resistance mutation interferes with the cell's native DNA damage repair system (the SOS response), which is normally activated to cope with the effects of nitrofurans. nih.gov

| Primary Resistance To | Resistance Mechanism/Gene | Resulting Effect on Nitrofuran Susceptibility | Mechanism of Effect | Reference |

|---|---|---|---|---|

| Tigecycline | lon mutation | Collateral Sensitivity | Increased drug toxicity; interference with SOS response. | nih.govnih.gov |

| Mecillinam | spoT mutation | Collateral Sensitivity | Overexpression of nitroreductase enzymes. | nih.govnih.gov |

| Protamine | hemL mutation | Collateral Sensitivity | Increased drug uptake. | nih.govnih.gov |

| Aminoglycosides | Various mutations | Collateral Sensitivity | Not fully specified, but observed in sensitivity networks. | nih.gov |

| Fluoroquinolones | gyrA mutation | Collateral Sensitivity | Alteration of DNA supercoiling affecting global gene expression. | nih.gov |

Evolutionary Trajectories of Resistance in Microbial Populations

The evolution of resistance to furaltadone and other nitrofurans within a bacterial population typically follows a predictable, yet constrained, trajectory. Unlike resistance mechanisms for many other antibiotics that can be acquired through a single gene transfer, high-level resistance to nitrofurans is predominantly the result of a sequential accumulation of chromosomal mutations. oup.combiorxiv.org

The primary evolutionary pathway involves the stepwise inactivation of two oxygen-insensitive nitroreductase genes: nfsA and nfsB. biorxiv.orgnih.gov These enzymes are responsible for the reductive activation of the nitrofuran pro-drug into its toxic, DNA-damaging form. The evolutionary sequence generally proceeds as follows:

First Step: A loss-of-function mutation occurs in the nfsA gene. This initial event results in a partial loss of nitroreductase activity and confers a low-to-intermediate level of resistance. nih.govbiorxiv.org